Terazosin, a quinazoline derivative, is primarily recognized for its role as an alpha-1 adrenergic receptor antagonist. [, ] It is classified as a peripheral vasodilator and is utilized in scientific research to investigate various biological processes and potential therapeutic applications. [] One identified impurity found in Terazosin samples is 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione. [] This impurity is believed to be a byproduct of the catalytic hydrogenation step during Terazosin synthesis. []
The synthesis of 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione, the identified Terazosin impurity, occurs as a side-reaction during the catalytic hydrogenation step of Terazosin synthesis. [] Specific details regarding the synthesis of "Destetrahydrofuranyl Terazosin" are not available in the provided literature.
The molecular structure of Terazosin hydrochloride dihydrate, a specific form of Terazosin, has been extensively studied. [] It exists in an extended conformation and its crystal structure is stabilized by a network of hydrogen bonds. [] Further research is required to elucidate the specific molecular structure of "Destetrahydrofuranyl Terazosin."
Terazosin hydrochloride undergoes degradation under stressed oxidation conditions, resulting in the formation of various degradation products. [] The primary degradation pathways include the hydrolysis of amide bonds, hydroxylation, and carbonylation. [] These reactions can occur individually or in combination, leading to a complex degradation profile. [] Specific information regarding the chemical reactions of "Destetrahydrofuranyl Terazosin" is limited in the provided literature.
Terazosin primarily exerts its effects by selectively antagonizing alpha-1 adrenergic receptors. [, ] This action leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. [] Additionally, Terazosin has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis, potentially influencing cellular energy metabolism. [, , ] The specific mechanism of action of "Destetrahydrofuranyl Terazosin" requires further investigation.
Benign Prostatic Hyperplasia (BPH): Terazosin is frequently employed in research investigating the treatment of BPH. Studies have explored its effects on prostate volume, urinary flow rate, and quality of life in patients with BPH. [, , , , , , ]
Hypertension: Research has focused on the use of Terazosin in managing hypertension, evaluating its impact on blood pressure and potential benefits in specific patient populations. [, , , ]
Neuroprotection: Emerging research suggests a potential neuroprotective role for Terazosin. Studies have investigated its effects on energy metabolism and its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. [, , ]
Gastrointestinal Disorders: Recent investigations have explored the potential benefits of Terazosin in treating gastrointestinal disorders such as gastric ulcers and ulcerative colitis. []
Bacterial Infections: Studies have shown Terazosin may have antibacterial effects by interfering with bacterial quorum sensing and the type three secretion system. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: